![molecular formula C11H13ClN2O B2432118 (E)-N'-butylidene-2-chlorobenzohydrazide CAS No. 130489-65-5](/img/structure/B2432118.png)
(E)-N'-butylidene-2-chlorobenzohydrazide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .Scientific Research Applications
- BCBH exhibits potential as a hydrazide-based scaffold for designing novel drugs. Researchers have explored its derivatives for their antibacterial , antifungal , and antitumor activities. The compound’s structural features make it an attractive candidate for further optimization and biological testing .
- BCBH serves as a versatile ligand in transition-metal-catalyzed reactions. Its coordination with metal ions enables efficient transformations, such as C-C bond formation , oxidation , and reduction . Researchers have employed BCBH-based complexes in cross-coupling reactions and asymmetric catalysis .
- BCBH derivatives exhibit interesting fluorescent properties . Scientists have utilized them as fluorescent probes for detecting metal ions (e.g., copper, zinc) and other analytes. These sensors find applications in environmental monitoring and biological imaging .
- BCBH derivatives have been investigated as corrosion inhibitors for metals (e.g., steel, aluminum) in aggressive environments. Their adsorption on metal surfaces forms protective layers, reducing corrosion rates. This research contributes to materials science and industrial applications .
- BCBH-containing monomers have been incorporated into polymeric materials . These polymers exhibit enhanced properties, such as thermal stability , flame retardancy , and mechanical strength . Applications include flame-resistant coatings and engineering plastics .
- BCBH can act as a bridging ligand in coordination polymers. These extended structures have diverse topologies and can serve as porous materials for gas storage, separation, and catalysis. Crystal engineering studies explore their assembly principles .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Photophysical Properties and Sensors
Corrosion Inhibition
Polymer Chemistry
Coordination Polymers and Crystal Engineering
Ransome Epie Bawack, Samuel Fosso Wamba, Kevin Daniel André Carillo & Shahriar Akter. “Artificial intelligence in E-Commerce: a bibliometric study and literature review.” Electronic Markets, Volume 32, pages 297–338 (2022). Link
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-butylideneamino]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-2-3-8-13-14-11(15)9-6-4-5-7-10(9)12/h4-8H,2-3H2,1H3,(H,14,15)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDLZDCCRMTLJR-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-butylidene-2-chlorobenzohydrazide |
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